5-Iodo-2-trimethylsilyloxypyrimidine
Overview
Description
5-Iodo-2-trimethylsilyloxypyrimidine: is an organosilicon compound that features a pyrimidine ring substituted with an iodine atom at the 5-position and a trimethylsilyloxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-2-trimethylsilyloxypyrimidine typically involves the iodination of 2-trimethylsilyloxypyrimidine. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like dichloromethane. The reaction is usually performed at room temperature and monitored by thin-layer chromatography to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Iodo-2-trimethylsilyloxypyrimidine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different organic group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions to form carbon-carbon bonds.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.
Scientific Research Applications
Chemistry: 5-Iodo-2-trimethylsilyloxypyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the construction of heterocyclic compounds and in the modification of existing molecules.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activity, such as antiviral or anticancer properties, making it a useful building block in drug discovery.
Industry: The compound’s unique reactivity also finds applications in the development of new materials and catalysts. It can be used in the synthesis of functionalized polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-iodo-2-trimethylsilyloxypyrimidine depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the pyrimidine ring. In coupling reactions, the iodine atom is replaced by a new carbon-carbon bond, facilitated by a palladium catalyst.
Comparison with Similar Compounds
5-Iodo-2-hydroxypyrimidine: Similar structure but with a hydroxyl group instead of a trimethylsilyloxy group.
2-Trimethylsilyloxypyrimidine: Lacks the iodine substitution at the 5-position.
5-Bromo-2-trimethylsilyloxypyrimidine: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 5-Iodo-2-trimethylsilyloxypyrimidine is unique due to the presence of both the iodine and trimethylsilyloxy groups, which confer distinct reactivity and properties. The iodine atom provides a good leaving group for substitution reactions, while the trimethylsilyloxy group can enhance the compound’s stability and solubility in organic solvents.
Properties
IUPAC Name |
(5-iodopyrimidin-2-yl)oxy-trimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2OSi/c1-12(2,3)11-7-9-4-6(8)5-10-7/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLPLNIOLJYSJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=NC=C(C=N1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516838 | |
Record name | 5-Iodo-2-[(trimethylsilyl)oxy]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88350-65-6 | |
Record name | 5-Iodo-2-[(trimethylsilyl)oxy]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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